1-(3-Aminobenzoyl)piperidin-4-OL
Overview
Description
1-(3-Aminobenzoyl)piperidin-4-OL is a chemical compound that belongs to the family of piperidine derivatives. It has a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminobenzoyl)piperidin-4-OL typically involves the reaction of 3-aminobenzoic acid with piperidin-4-ol under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxyl group of 3-aminobenzoic acid and the amine group of piperidin-4-ol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminobenzoyl)piperidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
1-(3-Aminobenzoyl)piperidin-4-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Aminobenzoyl)piperidin-4-OL involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins or pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminobenzoyl)piperidine: Similar in structure but lacks the hydroxyl group at the 4-position.
3-Aminobenzoylpiperidine: Another related compound with variations in the position of functional groups.
Uniqueness
1-(3-Aminobenzoyl)piperidin-4-OL is unique due to the presence of both the aminobenzoyl and piperidin-4-ol moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(3-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8,11,15H,4-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDICOKYAMILRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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